5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile
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Overview
Description
5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile is an organic compound with the molecular formula C20H17N3O It is known for its unique structure, which includes an isoxazole ring, a phenyl group, and a vinyl group substituted with a 3,4-dimethylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.
Vinylation: The vinyl group is introduced via a Heck reaction, where a halogenated isoxazole derivative reacts with a vinyl compound in the presence of a palladium catalyst.
Substitution with 3,4-Dimethylaniline: The final step involves the substitution of the vinyl group with 3,4-dimethylaniline under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The isoxazole ring and the phenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-[2-(3,4-Dimethylanilino)vinyl]-3-phenyl-4-isoxazolecarbonitrile: shares similarities with other isoxazole derivatives such as:
Uniqueness
- The presence of the 3,4-dimethylanilino moiety distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.
- The combination of the isoxazole ring with the phenyl and vinyl groups contributes to its unique chemical properties and reactivity.
Properties
IUPAC Name |
5-[(E)-2-(3,4-dimethylanilino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-14-8-9-17(12-15(14)2)22-11-10-19-18(13-21)20(23-24-19)16-6-4-3-5-7-16/h3-12,22H,1-2H3/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKOZCMYQWBRAY-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC=CC2=C(C(=NO2)C3=CC=CC=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N/C=C/C2=C(C(=NO2)C3=CC=CC=C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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